2-(3,5-Dimethoxyphenyl)cyclopentan-1-one
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Overview
Description
2-(3,5-Dimethoxyphenyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)cyclopentan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its potential anti-inflammatory activity may be related to its ability to inhibit certain enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)cyclopentan-1-one
- 2-(3,5-Dimethoxyphenyl)cyclohexan-1-one
- 2-(3,5-Dimethoxyphenyl)cyclopentanol
Uniqueness
2-(3,5-Dimethoxyphenyl)cyclopentan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopentanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88418-34-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O3/c1-15-10-6-9(7-11(8-10)16-2)12-4-3-5-13(12)14/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
CTHWEERTHXZZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCC2=O)OC |
Origin of Product |
United States |
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